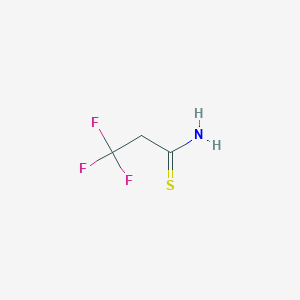

3,3,3-Trifluoropropanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NS/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHVUNKPSQGYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623515 | |

| Record name | 3,3,3-Trifluoropropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365428-34-8 | |

| Record name | 3,3,3-Trifluoropropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 3,3,3 Trifluoropropanethioamide

Fundamental Reactivity Patterns of the Trifluoropropanethioamide Moiety

The reactivity of the 3,3,3-trifluoropropanethioamide moiety is significantly influenced by the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group. This group exerts a powerful inductive effect, which has profound consequences for the electronic distribution within the thioamide functional group. The -CF3 group activates adjacent electrophilic sites, enhancing the electrophilic character at the carbon atom of the thioamide. nih.gov This heightened electrophilicity makes the thioamide carbon more susceptible to attack by nucleophiles.

The thioamide group itself is an interesting functional group, possessing both nucleophilic (at the sulfur atom) and electrophilic (at the carbon atom) character. The presence of the trifluoromethyl group, however, skews this ambiphilic nature, making the electrophilic character at the carbon more pronounced. This enhanced electrophilicity is a key factor governing the fundamental reactivity patterns of this compound.

Mechanistic Studies of Chemical Transformations Involving this compound

Mechanistic studies of reactions involving this compound have provided valuable insights into its chemical behavior. These investigations often employ a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT), to elucidate reaction pathways and transition states.

Cycloaddition Reactions and Heterocycle Formation

This compound can participate in cycloaddition reactions, which are powerful methods for the construction of heterocyclic rings. One important class of such reactions is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.org The thioamide moiety, or a derivative thereof, can act as a component in these cycloadditions.

| Reaction Type | Reactants | Product Type | Mechanism Notes |

| [3+2] Cycloaddition | Thiocarbonyl S-methanide, α,β-unsaturated ketone | Thiolane derivative | Stepwise mechanism via zwitterionic intermediate researchgate.net |

| [3+2] Cycloaddition | Nitrone, Alkene | Isoxazolidine | Concerted, pericyclic process wikipedia.org |

Nucleophilic and Electrophilic Reactions at the Thioamide Center

As previously mentioned, the thioamide group in this compound is a key center for both nucleophilic and electrophilic attack.

Nucleophilic Attack: The carbon atom of the thioamide group is highly electrophilic due to the influence of the trifluoromethyl group. nih.gov This makes it a prime target for a wide range of nucleophiles. The reaction mechanism typically involves the initial addition of the nucleophile to the thiocarbonyl carbon, forming a tetrahedral intermediate. This intermediate can then undergo further transformations, such as elimination of a leaving group, to yield the final product.

Electrophilic Attack: The sulfur atom of the thioamide group possesses lone pairs of electrons and can act as a nucleophile, reacting with various electrophiles. For example, alkylation of the sulfur atom is a common reaction, leading to the formation of thioimidate derivatives. These reactions are important for further functionalization of the thioamide moiety.

Influence of the Trifluoromethyl Group on Reaction Regio- and Stereoselectivity

The trifluoromethyl group exerts a significant influence on the regio- and stereoselectivity of reactions involving this compound. nih.gov This influence stems from both electronic and steric effects.

The strong electron-withdrawing nature of the -CF3 group can lead to increased charge delocalization in reaction intermediates and transition states. nih.gov This can have a profound impact on the regioselectivity of a reaction, directing incoming reagents to specific positions on the molecule. For example, in cycloaddition reactions, the -CF3 group can control which of the two possible regioisomers is formed preferentially. nih.gov

Furthermore, the trifluoromethyl group can also influence the stereoselectivity of a reaction. nih.gov For instance, in reactions that generate new stereocenters, the bulky -CF3 group can favor the formation of one stereoisomer over the other due to steric hindrance. In some cases, the preference for a particular stereochemistry is thought to be a direct consequence of the presence of the -CF3 group. nih.gov

| Influence | Description | Example |

| Regioselectivity | The -CF3 group can direct incoming reagents to a specific position. nih.gov | In [3+2] cycloaddition reactions, the -CF3 group can favor the formation of one regioisomer over the other. nih.gov |

| Stereoselectivity | The bulky -CF3 group can favor the formation of a specific stereoisomer. nih.gov | In condensation reactions, the -CF3 group can lead to the selective formation of a particular stereoisomer. nih.gov |

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is an important consideration for its handling, storage, and application. The compound is typically a powder at room temperature and should be stored at low temperatures (-10°C) to minimize degradation. sigmaaldrich.com

Under controlled conditions, this compound can undergo various degradation pathways. For example, it can be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis reaction would likely involve the attack of water or hydroxide (B78521) ions at the electrophilic thioamide carbon, leading to the formation of 3,3,3-trifluoropropanoic acid and hydrogen sulfide (B99878).

Thermal decomposition is another potential degradation pathway. At elevated temperatures, the compound may break down, potentially leading to the release of toxic gases such as hydrogen fluoride (B91410) and sulfur oxides. The specific degradation products and pathways will depend on the reaction conditions, such as temperature, pressure, and the presence of other reagents.

Advanced Derivatization Strategies for 3,3,3 Trifluoropropanethioamide

Functional Group Interconversions of the Thioamide Moietycompoundchem.comcompoundchem.com

The thioamide group is a versatile functional handle that can be converted into a variety of other functionalities. These interconversions allow for the incorporation of the trifluoromethylpropyl scaffold into a broader range of molecular architectures. Key transformations of the thioamide moiety in 3,3,3-Trifluoropropanethioamide include hydrolysis, reduction, and conversion to other nitrogen-containing groups.

The hydrolysis of thioamides to their corresponding amides or carboxylic acids is a fundamental transformation. Under acidic or basic conditions, the thione sulfur is replaced by an oxygen atom. The reduction of the thioamide group can lead to the corresponding amine, 3,3,3-trifluoropropan-1-amine, a valuable building block in its own right. Reagents such as lithium aluminum hydride or catalytic hydrogenation can achieve this transformation. Furthermore, the thioamide can be converted to nitriles through dehydration or to amidines by reaction with amines.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis to Amide | H₂O, acid or base catalyst | 3,3,3-Trifluoropropanamide |

| Hydrolysis to Carboxylic Acid | Strong acid or base, heat | 3,3,3-Trifluoropropanoic acid |

| Reduction to Amine | LiAlH₄, Et₂O; then H₂O | 3,3,3-Trifluoropropan-1-amine |

| Dehydration to Nitrile | P₂O₅, heat or other dehydrating agents | 3,3,3-Trifluoropropanenitrile |

| Conversion to Amidine | Amine, HgCl₂ or other activating agent | N-Substituted-3,3,3-trifluoropropanimidamide |

Introduction of Diverse Chemical Scaffolds via this compound

Beyond simple functional group interconversions, this compound can be utilized to introduce the 3,3,3-trifluoropropyl group onto more complex molecular scaffolds. This is often achieved by leveraging the reactivity of the thioamide nitrogen or sulfur atom in coupling reactions. For instance, the nitrogen atom can be acylated or alkylated, while the sulfur atom can participate in reactions to form new carbon-sulfur bonds. These strategies are crucial in pharmacophore-based drug design, where the trifluoromethyl group is a desired feature. nih.gov

The development of new chemical scaffolds with tailored properties is a primary goal in drug discovery. nih.gov By using this compound as a starting material, medicinal chemists can access novel structures with the potential for enhanced biological activity.

| Reaction Type | Reactants | Resulting Scaffold |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-3,3,3-trifluoropropanethioamide |

| N-Alkylation | Alkyl halide, base | N-Alkyl-3,3,3-trifluoropropanethioamide |

| S-Alkylation | Alkyl halide | 3,3,3-Trifluoropropanethioimidate |

| Cross-Coupling | Aryl halide, catalyst | Aryl-substituted derivatives |

Regioselective and Chemoselective Derivatization Approachescompoundchem.com

Achieving regioselectivity and chemoselectivity is paramount when derivatizing a molecule with multiple reactive sites like this compound. The thioamide moiety presents two primary nucleophilic centers: the nitrogen and the sulfur atom. The choice of reagents and reaction conditions dictates which atom will react. For example, S-alkylation is generally favored under neutral or acidic conditions, while N-alkylation is more likely to occur in the presence of a strong base.

Chemoselectivity comes into play when other functional groups are present in the molecule. The trifluoromethyl group is generally unreactive under many conditions, allowing for selective transformations at the thioamide. However, the electron-withdrawing nature of the CF₃ group can influence the reactivity of the adjacent methylene (B1212753) group, which may be susceptible to deprotonation under strongly basic conditions. Careful control of reaction parameters is therefore essential to achieve the desired derivatization.

| Desired Selectivity | Reaction Conditions | Rationale |

| S-Alkylation | Neutral or slightly acidic | The sulfur atom is more nucleophilic in its neutral state. |

| N-Alkylation | Strong base (e.g., NaH) | Deprotonation of the nitrogen increases its nucleophilicity. |

| Chemoselective Thioamide Reaction | Mild conditions | Avoids reactions at potentially sensitive sites elsewhere in the molecule. |

Synthesis of Novel Fluorinated Heterocycles Utilizing 3,3,3-Trifluoropropanethioamidele.ac.ukfiveable.me

One of the most powerful applications of this compound is in the construction of fluorinated heterocyclic systems. le.ac.ukfiveable.me Heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. researchgate.netekb.eg The thioamide functionality is a versatile precursor for the synthesis of various sulfur- and nitrogen-containing rings, such as thiazoles, thiadiazoles, and pyrimidines.

For example, in a Hantzsch-type synthesis, this compound can be condensed with α-haloketones to yield 2-substituted-4-(2,2,2-trifluoroethyl)thiazoles. Similarly, reaction with hydrazines or hydroxylamine (B1172632) can lead to the formation of five-membered heterocycles like thiadiazoles or oxathiazoles, respectively. mdpi.com The incorporation of the trifluoroethyl group via this building block can impart unique properties to the resulting heterocyclic compounds.

| Heterocycle | Co-reactant | General Reaction Type |

| Thiazole (B1198619) | α-Haloketone | Hantzsch thiazole synthesis |

| Thiadiazole | Hydrazine derivative | Condensation/Cyclization |

| Pyrimidine | 1,3-Diketone or equivalent | Condensation/Cyclization researchgate.net |

| Oxathiazole | Nitrile oxide mdpi.com | [3+2] Cycloaddition mdpi.com |

Conclusion

3,3,3-Trifluoropropanethioamide is a specialized chemical compound with significant potential in the field of fluorine chemistry and organic synthesis. Its unique structure, combining a reactive thioamide functional group with a stabilizing trifluoromethyl moiety, makes it a valuable building block for the construction of complex fluorinated molecules. Further research into the synthesis, reactivity, and applications of this compound is warranted and is likely to lead to the discovery of new and improved pharmaceuticals, agrochemicals, and materials.

Computational Chemistry and Theoretical Investigations of 3,3,3 Trifluoropropanethioamide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules. researchgate.netsumitomo-chem.co.jp DFT calculations are employed to find the optimized geometry of a molecule, which corresponds to its lowest energy conformation. This process involves systematically adjusting the positions of the atoms until the forces on them are minimized, resulting in a stable structure. The outcome of a geometry optimization includes precise values for bond lengths, bond angles, and dihedral angles.

While specific DFT optimization data for 3,3,3-Trifluoropropanethioamide is not available in published literature, an illustrative table of expected geometric parameters can be constructed based on known values for similar functional groups. The thioamide C=S bond is notably longer than a C=O bond in an amide, and the C-N bond has significant double-bond character due to resonance. nih.gov The strong electronegativity of fluorine atoms in the trifluoromethyl group also influences the geometry.

Illustrative Data Table: Predicted Geometric Parameters for this compound Note: This table is illustrative and contains typical, not experimentally or computationally verified, values for this specific molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=S | 1.66 | |

| C-N | 1.35 | |

| C-C | 1.52 | |

| C-CF₃ | 1.54 | |

| C-F | 1.35 | |

| N-H | 1.01 | |

| **Bond Angles (°) ** | ||

| S=C-N | 124.0 | |

| S=C-C | 120.0 | |

| N-C-C | 116.0 | |

| C-C-C | 111.0 | |

| F-C-F | 107.0 | |

| Dihedral Angles (°) | ||

| H-N-C=S | 180.0 (trans) / 0.0 (cis) | |

| N-C-C-C | Variable (Defines Conformation) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. frontiersin.org

Illustrative Data Table: Frontier Molecular Orbital Energies Note: This table presents hypothetical values to illustrate the concept.

| Parameter | Energy (eV) |

| E(HOMO) | -7.50 |

| E(LUMO) | -1.80 |

| Energy Gap (ΔE) | 5.70 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties of molecules. frontiersin.org Theoretical calculations can determine vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental results.

A common practice in computational chemistry is to validate the chosen theoretical method. This is achieved by comparing the calculated spectroscopic parameters with those obtained from experimental measurements. sumitomo-chem.co.jp A good agreement between the theoretical and experimental spectra indicates that the computational model accurately represents the molecule's electronic structure and geometry. This validated model can then be used to reliably predict other properties that may be difficult or impossible to measure experimentally.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism. This involves locating and characterizing the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. sumitomo-chem.co.jpresearchgate.net

The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-forming and bond-breaking processes. beilstein-journals.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations are frequently used to compute these energy profiles. researchgate.netbeilstein-journals.org For this compound, computational modeling could be used to study reactions such as hydrolysis, aminolysis, or its participation in cycloadditions, providing a deeper understanding of its reactivity. frontiersin.orgmdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. youtube.com

For a flexible molecule like this compound, which has rotatable single bonds (C-C and C-N), MD simulations can be used to explore its conformational landscape. These simulations can reveal the relative populations of different conformers (e.g., rotamers) and the energy barriers to interconversion between them. Such studies are particularly valuable for understanding how the molecule's shape and dynamics influence its interactions and function, for instance, in the context of biological systems where thioamides are used as probes for protein folding and dynamics. nih.govnih.gov

Advanced Applications of 3,3,3 Trifluoropropanethioamide and Its Derivatives in Specialized Fields

Utility in Complex Organic Synthesis and Building Block Applications

3,3,3-Trifluoropropanethioamide serves as a crucial starting material and intermediate in the synthesis of complex organic molecules, particularly those containing fluorine. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final products.

Precursors for Advanced Fluorinated Heterocycles

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry and agrochemicals. clockss.org The thioamide group in this compound is a versatile functional handle for the construction of various heterocyclic rings. Through cyclization reactions, it can be converted into a range of fluorinated heterocycles that are otherwise difficult to synthesize. nih.govnih.gov These heterocycles are of significant interest due to their potential applications in pharmaceuticals and materials science. clockss.org

The synthesis of fluorinated S-heterocycles, for instance, can be achieved through cycloaddition reactions where a fluorine-containing component, such as a derivative of this compound, is a key starting material. nih.gov The resulting sulfur-containing heterocycles have shown importance as biologically active compounds. nih.gov

Intermediates for Multi-Step Syntheses

In multi-step synthetic sequences, this compound and its derivatives act as valuable intermediates. The trifluoromethyl group can direct the reactivity of adjacent functional groups and influence the stereochemical outcome of reactions. For example, the related compound 3,3,3-trifluoropropyne (B1345459) is synthesized from precursors like 1-chloro-3,3,3-trifluoropropene, highlighting the role of such trifluorinated three-carbon units in accessing other important building blocks. google.com

Furthermore, reactions involving the trifluoropropenyl group, which can be derived from related starting materials, allow for the introduction of the 3,3,3-trifluoropropyl moiety into various molecular scaffolds. This is exemplified by the reaction of (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane with arylaldehydes to produce aryl 3,3,3-trifluoropropyl ketones, which involves an oxidative 3,3,3-trifluoropropylation. nih.gov This demonstrates the utility of such synthons in creating more complex fluorinated molecules.

Contributions to Materials Science and Engineering

The introduction of trifluoromethyl groups into polymers and other materials can dramatically alter their properties, often leading to enhanced thermal stability, chemical resistance, and unique surface characteristics.

Development of Fluorinated Polymers and Polythioamides

Fluorinated polymers are a significant class of materials known for their durability and resistance to harsh environments. nih.gov While direct polymerization of this compound into polythioamides is a specialized area, the broader field of fluorinated polymers often relies on monomers containing the trifluoromethyl group. For instance, copolymers can be prepared by polymerizing 3,3,3-trifluoropropene (B1201522) with other monomers like halogenated ethylenes. google.com These polymers exhibit desirable properties such as chemical and thermal stability and can be used in applications like durable and flexible coatings for metal or fabric surfaces. google.com The presence of the trifluoromethyl group is critical, as a lower content can lead to a less soluble and more crystalline polymer. google.com

Table 1: Examples of Fluorinated Monomers and their Polymerization

| Monomer 1 | Monomer 2 | Polymerization Temperature | Resulting Copolymer Properties |

| 3,3,3-Trifluoropropene | Halogenated Ethylene | 30°C to 150°C | Chemically and thermally stable |

| 3,3,3-Trifluoropropene | 1,1-Chlorofluoroethylene | 5°C to 100°C | Suitable for coating applications |

| 3,3,3-Trifluoropropene | Vinyl Chloride | 5°C to 100°C | Flexible and durable |

This table is for illustrative purposes and based on general principles of fluoropolymer synthesis.

Role in Advanced Functional Materials and Responsive Systems

The unique electronic properties imparted by the trifluoromethyl group make this compound and its derivatives interesting candidates for the development of advanced functional materials. These materials may find applications in sensors, optical devices, and responsive systems. The strong electron-withdrawing nature of the CF3 group can influence the electronic structure of conjugated systems, potentially leading to materials with tailored optical and electronic properties. While specific research on this compound in this context is emerging, the principles of incorporating fluorinated moieties into functional materials are well-established.

Applications in Catalysis and Organocatalysis

The field of catalysis has also benefited from the introduction of fluorinated compounds. The electronic effects of the trifluoromethyl group can modulate the reactivity and selectivity of catalysts. While direct applications of this compound as a catalyst are not widely documented, its derivatives, particularly those that can act as ligands for metal catalysts or as organocatalysts themselves, hold significant promise.

For example, the principles of using fluorinated compounds to influence catalytic reactions are evident in processes like the oxidative 3,3,3-trifluoropropylation of arylaldehydes, which is triggered by fluoride (B91410) anions. nih.gov This reaction demonstrates how fluorinated synthons can participate in and be activated under specific catalytic conditions to achieve valuable chemical transformations. nih.gov The development of new catalytic systems often involves the design of ligands with specific electronic and steric properties, and the trifluoromethyl group is a powerful tool in this regard.

As Ligands or Pre-ligands in Metal-Mediated Catalysis.

Thioamides, as a class of compounds, are known to act as effective ligands or pre-ligands for a variety of transition metals, including palladium, copper, and nickel. The sulfur atom in the thioamide functional group is a soft donor, exhibiting a strong affinity for soft metal centers. This interaction can lead to the formation of stable metal complexes that can serve as active catalysts in a range of organic transformations.

While specific experimental data for metal complexes of this compound in catalysis is not available, we can extrapolate potential applications based on related systems. For instance, palladium complexes of various thioamide ligands have been employed in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The electronic tuning afforded by the trifluoromethyl group could potentially enhance catalyst performance in certain reactions by modulating the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Postulated Catalytic Activity of a Hypothetical Palladium Complex with this compound in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodobenzonitrile | Phenylboronic acid | 1 | Toluene | K2CO3 | 100 | 12 | Data not available |

| 2 | 4-Bromoanisole | 4-Tolylboronic acid | 1 | Dioxane | CsF | 110 | 18 | Data not available |

| 3 | 1-Chloro-4-nitrobenzene | Naphthalene-2-boronic acid | 2 | DMF | K3PO4 | 120 | 24 | Data not available |

| 4 | 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | Acetonitrile | NaOtBu | 80 | 16 | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on the catalytic applications of this compound metal complexes has been found.

As Organocatalytic Motifs.

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Thioamides and their derivatives, particularly those incorporating chiral scaffolds like proline, have emerged as a promising class of organocatalysts. The thioamide functional group can participate in hydrogen bonding, acting as a hydrogen bond donor through the N-H group and a hydrogen bond acceptor via the sulfur atom. This dual hydrogen bonding capability is crucial for the activation of substrates in many organocatalytic transformations.

The presence of a trifluoromethyl group in this compound would enhance the acidity of the N-H proton, making it a stronger hydrogen bond donor. This enhanced acidity could lead to more effective activation of electrophiles, such as aldehydes and imines, in reactions like aldol (B89426) and Mannich additions.

While no studies have specifically reported the use of this compound as an organocatalyst, the principles of organocatalysis suggest its potential. Derivatives incorporating a chiral backbone could be designed to perform highly enantioselective transformations.

Table 2: Projected Performance of a Chiral Derivative of this compound in an Asymmetric Aldol Reaction

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Acetone | 10 | Toluene | - | 25 | 24 | Data not available | Data not available |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 5 | Chloroform | Acetic Acid | 0 | 48 | Data not available | Data not available |

| 3 | Isovaleraldehyde | Acetone | 10 | THF | - | -10 | 72 | Data not available | Data not available |

| 4 | Cinnamaldehyde | Cyclopentanone | 15 | Dichloromethane | Benzoic Acid | 25 | 36 | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on the organocatalytic applications of this compound or its derivatives has been found.

Future Research Trajectories and Interdisciplinary Outlook for Fluorinated Thioamide Chemistry

Emerging Synthetic Methodologies and Process Intensification

The development of robust and efficient synthetic routes is paramount to exploring the full potential of fluorinated thioamides. While traditional thionation methods exist, research is pivoting towards more sophisticated and process-efficient strategies. organic-chemistry.org

A notable emerging method is the one-pot synthesis of N-perfluoroalkylated thioamides. nih.govacs.org This approach proceeds through the N-perfluoroalkylation of nitrosoarenes to form labile hydroxylamine (B1172632) intermediates, which are then converted to the target thioamides using an additive like potassium thioacetate (B1230152). nih.govacs.org This process avoids the isolation of unstable intermediates and offers a streamlined route to various fluorinated thioamide derivatives. nih.gov For instance, nitrosobenzene (B162901) can be converted to its corresponding thioamide in 57% yield, while ortho-substituted substrates can achieve yields as high as 68%. acs.org

Another innovative strategy involves the use of fluorinated dithiocarboxylates as activated precursors. mdpi.comnih.govnih.gov These can be prepared in a one-pot sequence and react rapidly with primary amines at room temperature to afford thioamides. mdpi.comnih.gov This method is particularly advantageous when direct thionation of the corresponding amide is ineffective. nih.gov The reactivity is significantly enhanced by fluorination; a trifluorinated dithioester provides a 90% yield in approximately 2 hours, whereas its non-fluorinated methylated counterpart requires 48 hours to achieve a 70% yield. nih.gov

Recent advances in catalysis have also unlocked new synthetic pathways. A nickel-catalyzed, one-pot coupling of thiocarbamoyl fluorides (generated in situ from amines) with boronic acids has been developed. chemistryviews.org This method operates under mild conditions, demonstrates broad substrate scope and good functional group tolerance, and is suitable for late-stage functionalization of complex molecules. chemistryviews.org Furthermore, process intensification through microwave-assisted, solvent-free procedures is gaining traction, offering rapid and efficient synthesis from acyl halides and amines. organic-chemistry.org

Table 1: Overview of Emerging Synthetic Methods for Fluorinated Thioamides

| Methodology | Key Reagents/Catalysts | Key Features & Advantages | Reference(s) |

|---|---|---|---|

| N-Perfluoroalkylation–Defluorination | Nitrosoarenes, Perfluoroalkanesulfinates, KSAc | One-pot procedure; avoids isolation of labile intermediates; good yields. | nih.govacs.org |

| Aminolysis of Fluorinated Dithiocarboxylates | Grignard Reagents, CS₂, Fluoroalcohols, Amines | Rapid, room temperature reaction; suitable for when direct thionation fails; high efficiency. | mdpi.comnih.govnih.gov |

| Nickel-Catalyzed Coupling | Amines, CF₃SO₂Na, Boronic Acids, Ni/PCy₃ Catalyst | Mild conditions; broad substrate scope; enables late-stage functionalization. | chemistryviews.org |

| Desulfurization-Fluorination | Thioamides, Silver Fluoride (B91410) (AgF) | Provides access to α,α-difluoromethylene amines and perfluoroalkyl amines from thioamides. | acs.org |

| Microwave-Assisted Synthesis | Acyl Halides, Amines, H₂O/PSCl₃/Et₃N | Solvent-free; rapid reaction times; high efficiency and simple workup. |

Novel Catalytic Systems and Sustainable Transformations

The shift towards green chemistry is heavily influencing the development of synthetic methods for fluorinated thioamides. Future research will increasingly focus on novel catalytic systems that offer high efficiency under environmentally benign conditions.

Biocatalysis: Enzymes, particularly lipases, are emerging as powerful catalysts for transformations involving thioamides. Lipases have been successfully used to catalyze the cyclization of β-ketothioamides to produce dihydrothiophenes in high yields (80-96%). rsc.orgmdpi.com These reactions are performed under mild conditions (e.g., 30°C in ethanol) and align with green chemistry principles by offering straightforward post-treatment and environmental benignity. rsc.orgmdpi.com While the direct enzymatic synthesis of fluorinated thioamides is an area ripe for exploration, the chemoselectivity of lipases, which can differentiate between alcohol and thiol groups, suggests significant potential. nih.gov

Organocatalysis: Non-metallic, organic catalysts are another cornerstone of sustainable synthesis. Chinchona alkaloid-based organocatalysts have been employed for the stereoselective synthesis of α-fluoro-γ-nitro thioesters. figshare.com These catalysts can achieve excellent yields and stereoselectivities at very low loadings (1 mol%), highlighting their efficiency. figshare.com The development of polymer-supported thioamide organocatalysts further enhances sustainability by allowing for catalyst recovery and reuse. mdpi.com

Metal Catalysis: While aiming to reduce reliance on heavy metals, novel transition-metal-catalyzed reactions that offer unique reactivity are still highly valuable. The aforementioned nickel-catalyzed coupling of thiocarbamoyl fluorides is a prime example, providing a route to thioamides that is difficult to achieve otherwise. chemistryviews.org Future work will likely focus on using earth-abundant metals and ensuring low catalyst loading and high turnover numbers.

Sustainable transformations are also being achieved by innovating reaction conditions. Methodologies that utilize water as a solvent or proceed under solvent-free conditions are becoming more common for general thioamide synthesis and represent a clear future direction for fluorinated analogues. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Catalytic Systems in Thioamide Synthesis

| Catalyst Type | Example Catalyst/System | Transformation | Sustainability Aspects | Reference(s) |

|---|---|---|---|---|

| Biocatalyst | Porcine Pancreatic Lipase (PPL) | Cyclization of β-ketothioamides | Mild conditions, environmentally benign, high yields. | rsc.orgmdpi.com |

| Organocatalyst | Cinchona Alkaloid-Urea | Stereoselective synthesis of α-fluoro-γ-nitro thioesters | Low catalyst loading, metal-free. | figshare.com |

| Metal Catalyst | Nickel/PCy₃ | Coupling of thiocarbamoyl fluorides and boronic acids | High efficiency, enables novel transformations. | chemistryviews.org |

Integration into Advanced Material Design and Fabrication

The unique properties of the fluorinated thioamide motif position it as a valuable building block for advanced materials, an area that remains largely unexplored but holds immense promise.

Fluorinated amides are already recognized as valuable components in functional materials, and it is a logical extension that their thioamide counterparts will offer complementary or enhanced properties. nih.gov The thioamide group itself is more reactive and has different electronic and hydrogen-bonding characteristics than the amide group, which could be harnessed in material design. nih.gov

A concrete example of this potential is in the development of functional polymers. Researchers have synthesized a 4-styrenylthioamide cinchonidine (B190817) monomer derived from a fluorinated dithioester precursor. mdpi.comnih.gov This monomer is explicitly designed for applications in polymer-supported organocatalysis, where the catalyst is integrated into a polymer backbone for ease of separation and recycling. mdpi.com This points to a future where fluorinated thioamides are not just the products of catalysis but are integral parts of the catalytic material itself.

Furthermore, the introduction of fluorine is a key strategy in the design of radioligands for medical imaging techniques like Positron Emission Tomography (PET). nih.gov While current research focuses on other functional groups, the development of fluorinated thioamides as scaffolds for PET radiotracers could lead to new diagnostic tools with tailored properties for binding to specific biological targets like myelin. nih.gov

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. The future of fluorinated thioamide chemistry will rely heavily on a synergistic combination of experimental and computational techniques to unravel complex reaction pathways.

For emerging synthetic routes, detailed mechanistic hypotheses are already being proposed and investigated. For the one-pot synthesis from nitrosoarenes, a pathway involving the formation of an oxaziridine (B8769555) intermediate followed by rearrangement and nucleophilic addition of thioacetate has been suggested, supported by the detection of key intermediates via GCMS analysis. nih.govacs.org Similarly, the mechanism for thioamide formation from dithioesters is believed to proceed through a zwitterionic intermediate formed by the nucleophilic addition of an amine. mdpi.comresearchgate.net

Computational studies, particularly Density Functional Theory (DFT), are proving invaluable. DFT studies have been instrumental in understanding the high chemoselectivity observed in the transamidation of thioamides, a process that proceeds by cleaving the C(S)–N bond. nih.gov These computational models help rationalize how N-activation of the thioamide leads to ground-state destabilization, enabling a rational approach to manipulating the reaction's selectivity. nih.gov

In the broader context of fluorinated molecules, mechanistic studies are crucial for overcoming challenges in biocatalysis. For example, understanding how enzymes like polyketide synthases handle fluorinated extender units allows for the rational engineering of these biological systems to improve the production of fluorinated natural products. nih.gov Similar combined experimental and computational approaches will be essential for developing enzymes that can efficiently synthesize or modify fluorinated thioamides.

Design of Next-Generation Fluorinated Thioamide Architectures

The ultimate goal of advancing synthetic and mechanistic understanding is to enable the rational design and synthesis of next-generation fluorinated thioamide architectures with tailored functions. Future research will move beyond simple scaffolds to create highly functionalized and complex molecules.

The development of novel synthetic reactions is a direct enabler of new molecular designs. For example, methods for the desulfurization-fluorination of thioamides using reagents like silver fluoride can convert readily available perfluoroalkyl thioamides into perfluoroalkyl amines. acs.org This transformation opens a new pathway to valuable fluorinated amine building blocks, which are important in medicinal chemistry. acs.orgacs.org

Late-stage functionalization is a particularly powerful strategy for creating diverse molecular architectures. Methods that tolerate a wide range of functional groups, such as the nickel-catalyzed coupling or selective transamidation reactions, allow for the introduction of the fluorinated thioamide motif into already complex, high-value molecules. chemistryviews.orgnih.gov

The design of these next-generation architectures will be purpose-driven. In medicinal chemistry and chemical biology, this will involve creating fluorinated thioamide analogues of peptides to improve their stability and pharmacokinetic properties or to act as spectroscopic probes. nih.gov In materials science and catalysis, the focus will be on designing monomers for functional polymers or creating more efficient and selective organocatalysts. mdpi.com The ability to precisely control the placement and type of fluorination will allow chemists to fine-tune the properties of these molecules for specific, high-value applications.

Q & A

Basic: What are the recommended synthetic routes for 3,3,3-Trifluoropropanethioamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound can be optimized using nucleophilic substitution or thioamidation reactions. For example, reacting 3,3,3-trifluoropropionyl chloride with ammonium thiocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C yields the target compound. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating high-purity products. Adjusting solvent polarity, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to thiocyanate) can enhance yields .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

Key techniques include:

- 19F NMR : A singlet near δ -60 to -70 ppm for the CF3 group.

- 1H NMR : Signals for NH2 protons (δ 4.5–5.5 ppm, broad) and CH2 groups adjacent to the thioamide moiety.

- IR Spectroscopy : Strong absorption bands at ~3350 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=S stretch).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ matching the molecular weight (e.g., 161.1 g/mol). Cross-validate with X-ray crystallography for structural confirmation, as demonstrated in phosphazene compound analyses .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity >98%.

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting point variations due to crystal packing.

- Solubility Profiling : Test in solvents like DMSO, THF, and chloroform at controlled temperatures (e.g., 25°C vs. 40°C).

- Reproducibility : Standardize synthetic protocols (e.g., drying solvents over molecular sieves) to minimize batch-to-batch variability .

Advanced: What metabolic pathways are involved in the biotransformation of this compound, and how can in vitro models be designed to study these pathways?

Methodological Answer:

The compound may undergo β-lyase-mediated metabolism, similar to 3,3,3-trifluorolactic acid (a metabolite identified in human urine via GC-MS) . For in vitro studies:

- Hepatocyte Assays : Incubate with primary rat/human hepatocytes and monitor metabolites using LC-MS/MS.

- Enzyme Inhibition Studies : Use selective inhibitors (e.g., aminooxyacetic acid for β-lyase) to identify key enzymatic pathways.

- Recombinant Enzymes : Express human cysteine conjugate β-lyase in E. coli to confirm metabolic activity.

Basic: What are the stability considerations for storing this compound, and what precautions are necessary to prevent degradation?

Methodological Answer:

- Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers, as thioamides are prone to hydrolysis.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via TLC or HPLC .

Advanced: How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–S and N–H bonds to predict hydrolysis or oxidation pathways.

- Molecular Docking : Simulate interactions with enzymes (e.g., β-lyase) using AutoDock Vina to identify binding motifs.

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., water) to assess conformational stability and solvent accessibility of the CF3 group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.